Chloro[(trimethylgermyl)methyl]mercury
Description
Chloro[(trimethylgermyl)methyl]mercury is an organomercury compound with the molecular formula ClHgCH2Ge(CH3)3, where a mercury atom is bonded to a chlorine atom and a (trimethylgermyl)methyl group. The trimethylgermyl moiety (Ge(CH3)3) introduces significant steric bulk and electronic effects due to the germanium center, which distinguishes this compound from simpler alkylmercury derivatives. The molecular weight is estimated at ~367.8 g/mol based on compositional calculations. Its structure comprises a linear Hg–C bond to the (trimethylgermyl)methyl group and a Hg–Cl bond, akin to methylmercuric chloride but with enhanced steric shielding from the germyl substituent .
Limited data exist on its synthesis, applications, or specific physicochemical properties.
Properties
CAS No. |
61760-07-4 |
|---|---|
Molecular Formula |
C4H11ClGeHg |
Molecular Weight |
367.80 g/mol |
IUPAC Name |
chloro(trimethylgermylmethyl)mercury |
InChI |
InChI=1S/C4H11Ge.ClH.Hg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q;;+1/p-1 |
InChI Key |
IRYKRNRSWOKSHR-UHFFFAOYSA-M |
Canonical SMILES |
C[Ge](C)(C)C[Hg]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro[(trimethylgermyl)methyl]mercury typically involves the reaction of trimethylgermylmethyl chloride with mercury(II) chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a temperature range of 0°C to room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Chloro[(trimethylgermyl)methyl]mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organomercury oxides, while substitution reactions can produce various organogermanium compounds.
Scientific Research Applications
Chloro[(trimethylgermyl)methyl]mercury has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a reagent in various organic transformations.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and toxicity.
Medicine: Research is conducted to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which chloro[(trimethylgermyl)methyl]mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form complexes with proteins and enzymes, disrupting their normal function. The pathways involved include the inhibition of enzyme activity and the induction of oxidative stress, leading to cellular damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Organomercury compounds vary widely in substituents, influencing reactivity, stability, and biological interactions. Key analogs include:
- Methylmercuric chloride (CH3HgCl) : Linear Hg–CH3 and Hg–Cl bonds; low molecular weight (251.08 g/mol) and high volatility.
- Dimethylmercury ((CH3)2Hg) : Volatile liquid with extreme neurotoxicity due to rapid dermal and inhalation uptake .
- Chloro(ethyl)mercury (ClHgCH2CH3) : Larger alkyl chain reduces volatility compared to methyl derivatives .
- Chloro(phenyl)mercury (ClHgC6H5) : Aromatic substituent lowers volatility and alters solubility .
- Chloro(trimethylsilylmethyl)mercury : Silicon analog with a trimethylsilyl group (CAS 62360-48-9), highlighting substituent effects on steric bulk .
Physicochemical Properties
| Property | Chloro[(trimethylgermyl)methyl]mercury | Methylmercuric Chloride | Dimethylmercury | Chloro(phenyl)mercury |
|---|---|---|---|---|
| Molecular Weight | ~367.8 g/mol (calculated) | 251.08 g/mol | 230.66 g/mol | 313.15 g/mol |
| Volatility | Likely low (bulky substituent) | Moderate | High | Low |
| Solubility | Insoluble in water (inferred) | Partially water-soluble | Insoluble | Low water solubility |
| Stability | High (steric protection) | Moderate | Low (reactive) | Moderate |
The bulky trimethylgermyl group in this compound likely reduces volatility and enhances stability compared to smaller alkylmercury compounds. This contrasts sharply with dimethylmercury, which evaporates rapidly and penetrates protective gear .
Toxicological and Environmental Profiles
- Toxicity: All organomercury compounds are neurotoxic, but substituents modulate bioavailability. Methylmercury derivatives (e.g., CH3HgCl) bioaccumulate in aquatic ecosystems and induce severe neurological damage . Dimethylmercury’s volatility and lipid solubility make it exceptionally hazardous .
- Environmental Persistence : Mercury-carbon bonds resist degradation, leading to long-term contamination. Bulky substituents may slow microbial breakdown but reduce mobility in biological systems .
Research Findings and Structure-Activity Relationships (SAR)
Key insights from analogous compounds (Figure 1):
- Substituent Size and Binding : Bulky groups like trimethylgermyl hinder enzyme interactions. –3 show chloro/methyl substitutions in other compounds alter binding affinities; larger groups reduce activity .
- Chloro vs. Methyl Effects : Chloro substituents mimic methyl groups in van der Waals interactions but differ in electronegativity, influencing electronic environments .
- Bioactivity: Dichloro-substituted derivatives often exhibit higher inhibitory activity than mono-chloro analogs (), but steric bulk in this compound may counteract this trend .
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